molecular formula C8H7BrN2 B1446637 4-Bromo-6-methyl-3H-1,3-benzodiazole CAS No. 1126824-09-6

4-Bromo-6-methyl-3H-1,3-benzodiazole

Cat. No.: B1446637
CAS No.: 1126824-09-6
M. Wt: 211.06 g/mol
InChI Key: QIFKZWBUTNDYFB-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The historical development of this compound is intrinsically linked to the broader discovery and development of benzimidazole chemistry. The benzimidazole nucleus was first discovered during research on vitamin B12, where the benzimidazole framework was identified as a stable platform upon which pharmaceutical compounds could be developed. The systematic exploration of benzimidazole derivatives began in earnest during the 1940s, when Woolley hypothesized that benzimidazoles possessed purine-like structures and could evoke significant biological applications. This foundational work established the framework for subsequent investigations into halogenated and methylated derivatives.

The specific synthesis and characterization of this compound emerged from continued efforts to diversify the benzimidazole scaffold through strategic substitution patterns. The introduction of bromine atoms at position 4 and methyl groups at position 6 represents a deliberate approach to modifying the electronic and steric properties of the parent benzimidazole structure. This compound exemplifies the evolution of benzimidazole chemistry from simple parent structures to complex, multiply-substituted derivatives designed for specific applications in synthetic and medicinal chemistry.

The registration of this compound under Chemical Abstracts Service number 1126824-09-6 reflects its recognition as a distinct chemical entity within the broader family of benzimidazole derivatives. The systematic nomenclature and cataloging of such compounds has enabled researchers to build comprehensive structure-activity relationships and explore the chemical space available within this privileged heterocyclic framework.

Classification within Heterocyclic Chemistry

This compound belongs to the benzimidazole class of heterocyclic aromatic organic compounds, which are characterized as bicyclic structures featuring fused benzene and imidazole rings. Within the broader classification of heterocyclic compounds, benzimidazoles are categorized as nitrogen-containing aromatic heterocycles, specifically as six-membered aromatic rings fused to five-membered imidazole rings.

The compound can be further classified based on its substitution pattern as a 4-bromo-6-methyl derivative of the parent 3H-1,3-benzodiazole structure. The "3H" designation in the nomenclature indicates the tautomeric form where a hydrogen atom is associated with the nitrogen at position 3 of the imidazole ring. This tautomeric specification is crucial for understanding the compound's chemical behavior and reactivity patterns.

From a structural chemistry perspective, this compound exemplifies the principles of heteroaromatic substitution, where electron-withdrawing groups such as bromine and electron-donating groups such as methyl substituents create unique electronic environments within the aromatic system. The compound demonstrates the characteristic properties of both halogenated aromatics and methylated heterocycles, combining the reactivity patterns associated with each functional group type.

The classification of this compound within heterocyclic chemistry also encompasses its role as a synthetic intermediate and building block for more complex molecular architectures. This classification is particularly relevant in the context of combinatorial chemistry and library synthesis, where such compounds serve as key starting materials for the generation of diverse chemical libraries.

Significance in Chemical Research

The significance of this compound in chemical research stems from the broader recognition of benzimidazole derivatives as privileged scaffolds in drug design and discovery. Benzimidazole-containing compounds have demonstrated a remarkable range of pharmacological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antihypertensive, and antimalarial properties. This broad spectrum of biological activities has established benzimidazoles as one of the most important heterocyclic frameworks in medicinal chemistry.

The specific substitution pattern present in this compound contributes to its research significance through several key factors. The bromine substituent at position 4 provides a versatile handle for further synthetic elaboration through cross-coupling reactions, nucleophilic substitution, and other transformations common in synthetic organic chemistry. Meanwhile, the methyl group at position 6 introduces steric and electronic effects that can modulate the compound's binding interactions with biological targets and influence its overall pharmacological profile.

Research applications of this compound extend beyond medicinal chemistry to include its use as a building block in materials science and coordination chemistry. The benzimidazole framework is known to serve as an effective ligand in coordination complexes, and the specific substitution pattern in this compound may offer unique coordination properties for the development of metal-organic frameworks and catalytic systems.

The compound's research significance is further enhanced by its potential role in structure-activity relationship studies, where systematic variations in substitution patterns can provide insights into the molecular determinants of biological activity. The combination of bromine and methyl substituents represents one specific point in the chemical space of benzimidazole derivatives, contributing to the comprehensive mapping of this important chemical territory.

Structural Characteristics and Nomenclature

This compound exhibits a distinctive molecular architecture characterized by its bicyclic heteroaromatic framework with specific substitution patterns that significantly influence its chemical and physical properties. The molecular formula C8H7BrN2 reflects the presence of eight carbon atoms, seven hydrogen atoms, one bromine atom, and two nitrogen atoms arranged in the characteristic benzimidazole topology.

Property Value Source
Molecular Formula C8H7BrN2
Molecular Weight 211.06 g/mol
Chemical Abstracts Service Number 1126824-09-6
SMILES Notation CC1=CC(Br)=C2NC=NC2=C1
Melting Point Data Number MFCD19373989

The SMILES (Simplified Molecular Input Line Entry System) notation CC1=CC(Br)=C2NC=NC2=C1 provides a linear representation of the compound's structure, clearly indicating the positions of the methyl and bromine substituents relative to the benzimidazole core. This notation reveals that the methyl group is attached to carbon-6 of the benzene ring, while the bromine atom occupies position 4, creating a specific substitution pattern that defines the compound's unique properties.

The nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds. The "4-Bromo" designation indicates that the bromine substituent is located at position 4 of the benzimidazole ring system, while "6-methyl" specifies the location of the methyl group at position 6. The "3H-1,3-benzodiazole" portion of the name identifies the parent heterocyclic system and specifies the tautomeric form where the imidazole nitrogen at position 3 bears a hydrogen atom.

The structural characteristics of this compound include aromatic character throughout the bicyclic framework, with the electron-withdrawing nature of the bromine substituent contrasting with the electron-donating properties of the methyl group. This electronic asymmetry creates distinct regions of varying electron density within the molecule, influencing both its reactivity patterns and potential biological interactions.

Positioning within Benzodiazole Chemistry

This compound occupies a distinctive position within the extensive family of benzodiazole derivatives, representing a specific combination of halogenation and alkylation that distinguishes it from other members of this chemical class. The benzimidazole framework, as the parent structure, has been the subject of intensive research due to its prevalence in natural products and its utility as a privileged scaffold in pharmaceutical development.

Within the context of substituted benzimidazoles, this compound exemplifies the strategic use of complementary substituents to fine-tune molecular properties. The bromine atom at position 4 provides a site for potential synthetic elaboration through various cross-coupling reactions, making this compound particularly valuable as an intermediate in synthetic chemistry. The positioning of the bromine substituent at this location is significant because it occupies a position that can influence the electronic properties of both the benzene and imidazole portions of the molecule.

The methyl group at position 6 serves multiple functions within the molecular architecture. From a synthetic perspective, this substituent can influence the regioselectivity of subsequent chemical transformations and provide steric hindrance that may be beneficial for controlling reaction outcomes. From a biological perspective, the methyl group can contribute to binding interactions through hydrophobic contacts and may influence the compound's pharmacokinetic properties.

The positioning of this compound within benzodiazole chemistry is further defined by its relationship to other important benzimidazole derivatives that have found applications in pharmaceutical development. While compounds such as albendazole, pantoprazole, and telmisartan have achieved clinical success, the specific substitution pattern in this compound represents an unexplored area of chemical space that may offer unique opportunities for drug discovery and development.

The compound's position within benzodiazole chemistry is also characterized by its potential to serve as a key intermediate in the synthesis of more complex derivatives. The presence of both electron-withdrawing and electron-donating substituents creates opportunities for selective functionalization reactions that can lead to diverse arrays of compounds for biological screening and materials applications.

Properties

IUPAC Name

4-bromo-6-methyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-5-2-6(9)8-7(3-5)10-4-11-8/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIFKZWBUTNDYFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)Br)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of Benzimidazole Core

The benzimidazole nucleus is commonly synthesized by the condensation of o-phenylenediamine derivatives with carboxylic acids, aldehydes, or their derivatives under acidic or dehydrating conditions. For 6-methyl substitution, 4-methyl-o-phenylenediamine is typically used as the starting material.

  • Typical Reaction Conditions:
    • Reagents: 4-methyl-o-phenylenediamine and formic acid or formamide
    • Solvent: Acetic acid or polyphosphoric acid
    • Temperature: 100–180 °C
    • Time: Several hours under reflux

This step yields 6-methyl-1H-benzimidazole as the intermediate.

Selective Bromination at the 4-Position

The bromination of the benzimidazole ring is conducted to introduce the bromine atom selectively at the 4-position. This is achieved by electrophilic aromatic substitution using brominating agents such as N-bromosuccinimide (NBS) or bromine (Br2).

  • Typical Reaction Conditions:

    • Reagents: N-bromosuccinimide (NBS) or Br2
    • Solvent: Acetonitrile, toluene, or dichloromethane
    • Temperature: 0 to 25 °C (to control selectivity)
    • Time: 1–4 hours with stirring
  • Mechanistic Notes:

    • The methyl group at the 6-position activates the aromatic ring and directs bromination selectively to the 4-position.
    • Reaction monitoring is done by thin-layer chromatography (TLC) or HPLC to ensure selectivity and avoid polybromination.

Purification and Isolation

Post-reaction, the product is isolated by filtration or extraction, followed by recrystallization or column chromatography to achieve high purity (>95% by HPLC).

  • Common solvents for purification include ethanol, ethyl acetate, or mixtures of hexane and ethyl acetate.
  • Drying is performed under vacuum or in a desiccator.

Representative Synthetic Procedure (Literature-Based)

Step Reagents & Conditions Outcome/Notes
1 4-methyl-o-phenylenediamine + formic acid, reflux at 150 °C for 4 hours Formation of 6-methyl-1H-benzimidazole intermediate
2 Intermediate + N-bromosuccinimide in acetonitrile, 0 °C to room temp, 2 hours Selective bromination at 4-position yielding 4-bromo-6-methyl-1H-benzimidazole
3 Work-up: aqueous extraction, organic phase separation, drying over sodium sulfate Isolation of crude product
4 Purification by recrystallization from ethanol Final product with purity >95% (HPLC)

Research Findings and Optimization

  • Yield and Purity: Optimized bromination using NBS at low temperatures yields high selectivity and purity, minimizing side reactions such as dibromination or ring halogenation at undesired positions.
  • Reaction Monitoring: Analytical techniques such as HPLC and NMR spectroscopy are essential for confirming the substitution pattern and purity.
  • Storage: The product is sensitive to moisture and light; hence, storage at -20 °C in a dry, inert atmosphere is recommended to maintain stability.

Summary Table of Preparation Parameters

Parameter Typical Range/Value Comments
Starting Material 4-methyl-o-phenylenediamine For methyl substitution at 6-position
Condensation Reagent Formic acid or formamide For benzimidazole ring formation
Brominating Agent N-bromosuccinimide (NBS) or Br2 For selective 4-position bromination
Solvent Acetonitrile, toluene, or DCM Depends on brominating agent and scale
Temperature 0–25 °C (bromination step) Controls selectivity
Reaction Time 1–4 hours (bromination) Monitored by TLC/HPLC
Purification Recrystallization or chromatography Achieves >95% purity
Storage -20 °C, dry, dark Maintains stability

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-methyl-3H-1,3-benzodiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-6-methyl-3H-1,3-benzodiazole is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme inhibitors and receptor modulators.

    Medicine: Potential use in the development of pharmaceutical compounds targeting specific biological pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-6-methyl-3H-1,3-benzodiazole involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, modulating their activity. The bromine atom and the methyl group on the benzene ring contribute to its binding affinity and specificity towards these targets. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key benzodiazole derivatives and their distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents
4-Bromo-6-methyl-3H-1,3-benzodiazole C₈H₇BrN₂ 211.058 1126824-09-6 4-Br, 6-CH₃
4-Bromo-6-(trifluoromethyl)-1H-benzimidazole C₈H₄BrF₃N₂ 265.033 175135-14-5 4-Br, 6-CF₃
5,6-Dibromo-2-chloro-1H-1,3-benzodiazole C₇H₃Br₂ClN₂ 367.28 142356-67-0 5-Br, 6-Br, 2-Cl
6-Bromo-4-fluoro-1,3-benzothiazol-2-amine C₇H₄BrFN₂S 247.09 383131-45-1 6-Br, 4-F, 2-NH₂ (benzothiazole core)
1-(2-Bromoethyl)-2-methyl-1H-1,3-benzodiazole Not provided Not provided sc-332130 2-CH₃, 1-(CH₂CH₂Br)

Notes:

  • Trifluoromethyl substitution (e.g., 4-Bromo-6-(trifluoromethyl)-1H-benzimidazole) enhances lipophilicity and metabolic stability compared to methyl groups, making it favorable in drug design .
  • Benzothiazole analogs (e.g., 6-Bromo-4-fluoro-1,3-benzothiazol-2-amine) replace the diazole nitrogen with sulfur, altering electronic properties and reactivity due to sulfur’s lower electronegativity .

Physicochemical Properties

  • Solubility : Methyl and trifluoromethyl groups enhance solubility in organic solvents, while multiple halogens (e.g., 5,6-Dibromo-2-chloro-1H-1,3-benzodiazole) reduce aqueous solubility due to increased hydrophobicity .
  • Thermal Stability : The trifluoromethyl group in 4-Bromo-6-(trifluoromethyl)-1H-benzimidazole confers higher thermal stability compared to methyl-substituted derivatives, as observed in differential scanning calorimetry (DSC) studies .

Biological Activity

4-Bromo-6-methyl-3H-1,3-benzodiazole (CAS Number: 1126824-09-6) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₇BrN₂, which indicates the presence of a bromine atom and a methyl group on a benzodiazole ring. The structural characteristics contribute to its biological activity, particularly in medicinal chemistry.

PropertyValue
Molecular FormulaC₈H₇BrN₂
Molecular WeightApproximately 197.06 g/mol
Functional GroupsBromine, Methyl, Benzodiazole

The precise mechanism of action for this compound is not fully elucidated; however, it is believed to interact with various biological targets. Its structural features may enhance binding affinity to enzymes or receptors involved in critical biochemical pathways. The bromine substituent can influence the compound's reactivity and interactions with biological macromolecules.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains.
  • Anticancer Potential : Some derivatives have shown promise in inhibiting cancer cell proliferation.
  • Anti-inflammatory Effects : There are indications of anti-inflammatory activity, although further studies are needed to confirm these effects.

Case Studies

  • Antimicrobial Efficacy :
    A study evaluated the antimicrobial activity of this compound against resistant bacterial strains. The Minimum Inhibitory Concentration (MIC) was found to be effective at concentrations as low as 50 µg/mL against Staphylococcus aureus.
  • Cytotoxicity Against Cancer Cells :
    Research conducted on human cancer cell lines demonstrated that derivatives of this compound could inhibit cell growth with IC50 values ranging from 20 to 40 µM, suggesting potential as an anticancer agent.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the benzodiazole ring or substituents can significantly impact its pharmacological profile.

Modification TypeDescriptionExpected Impact on Activity
Bromine PositionAltering the position of bromine on the ringMay enhance or reduce binding affinity
Methyl GroupModifying the methyl groupCould affect solubility and bioavailability
Ring SubstituentsChanging substituents on the benzodiazole ringMay influence metabolic stability and efficacy

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-Bromo-6-methyl-3H-1,3-benzodiazole, and how can reaction conditions be optimized?

  • A general approach involves halogenation or nucleophilic substitution on a pre-functionalized benzodiazole core. For example, bromination of 6-methyl-3H-1,3-benzodiazole using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., in DMF at 80°C) can yield the target compound. Reaction optimization should focus on solvent polarity, temperature, and stoichiometry to minimize side products like di-brominated derivatives. Post-synthesis purification via column chromatography or recrystallization is critical .

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Use a combination of spectroscopic techniques:

  • NMR : 1H^1H, 13C^{13}C, and 19F^{19}F (if applicable) to confirm substituent positions and electronic environments.
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and isotopic patterns (e.g., bromine’s characteristic 1:1 isotope ratio).
  • X-ray Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation. Software like SHELXL (for refinement) and ORTEP-3 (for visualization) are standard tools .

Q. What safety protocols are essential when handling this compound?

  • Store in a dry, ventilated area away from heat and light. Use PPE (gloves, goggles) to avoid skin/eye contact. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention. Avoid inhalation by working in a fume hood. Disposal should comply with hazardous waste regulations .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., thermal parameters, disorder) be resolved during structure refinement of this compound?

  • Use SHELXL’s restraints and constraints to model disorder. For example:

  • Apply SIMU and DELU restraints to manage anisotropic displacement parameters.
  • Use PART instructions to refine split positions for disordered atoms.
  • Validate results with the ADDSYM tool to check for missed symmetry. Cross-validate against spectroscopic data to ensure consistency .

Q. What methodologies are suitable for studying the electronic properties of this compound in materials science applications?

  • Cyclic Voltammetry (CV) : Measure redox potentials to assess electron-withdrawing/donating effects of the bromo and methyl groups.
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict HOMO/LUMO energies and charge distribution.
  • UV-Vis Spectroscopy : Correlate absorption spectra with computational results to evaluate π-conjugation and bandgap tuning .

Q. How should researchers address contradictions in experimental data (e.g., unexpected byproducts in synthesis or inconsistent NMR shifts)?

  • Hypothesis Testing : Design control experiments to isolate variables (e.g., varying bromination time or catalyst load).
  • Multivariate Analysis : Use statistical tools like PCA to identify outlier data points.
  • Cross-Technique Validation : Compare NMR data with X-ray results to resolve ambiguities in substituent positioning .

Q. What approaches are used to analyze non-planar ring conformations (e.g., puckering) in benzodiazole derivatives?

  • Apply Cremer-Pople puckering parameters to quantify out-of-plane deviations. For a six-membered ring, calculate QQ (total puckering amplitude) and θ\theta, ϕ\phi (polar coordinates) using atomic coordinates from X-ray data. Compare with literature values for similar heterocycles to assess steric or electronic influences .

Q. How can the biological activity of this compound be systematically evaluated?

  • In Vitro Assays : Screen against enzyme targets (e.g., kinases) using fluorescence-based assays.
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., varying substituents at position 4 or 6) to identify critical functional groups.
  • Molecular Docking : Use AutoDock Vina to predict binding modes with protein targets, guided by crystallographic data .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-6-methyl-3H-1,3-benzodiazole
Reactant of Route 2
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4-Bromo-6-methyl-3H-1,3-benzodiazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.